molecular formula C5H4BrNO B1272042 2-Bromo-4-hydroxypyridine CAS No. 36953-40-9

2-Bromo-4-hydroxypyridine

Cat. No.: B1272042
CAS No.: 36953-40-9
M. Wt: 174 g/mol
InChI Key: GGXSDQDNOMWAFV-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxypyridine (CAS 36953-40-9) is a halogenated pyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol . Its structure features a hydroxyl (-OH) group at the 4-position and a bromine atom at the 2-position of the pyridine ring. Key physical properties include a density of 1.789 g/cm³ and a boiling point of 425.038°C at 760 mmHg . The compound is sensitive to light and moisture, requiring storage in a sealed, dry environment at room temperature .

Safety data indicate hazards such as skin irritation (H315), eye damage (H319), and toxicity if swallowed (H302), necessitating precautionary measures during handling . Its primary applications span coordination chemistry, where it acts as a ligand in metal complexes (e.g., copper(II) perchlorate complexes) , and organic synthesis, serving as an intermediate for pharmaceuticals and fine chemicals .

Preparation Methods

Direct Bromination of 4-Hydroxypyridine

The most straightforward route to 2-bromo-4-hydroxypyridine involves electrophilic bromination of 4-hydroxypyridine. However, the hydroxyl group’s electron-donating effects complicate regioselectivity, often leading to mixtures of 2- and 3-bromo products.

Bromine in Acetic Acid

In a typical procedure, 4-hydroxypyridine is dissolved in glacial acetic acid, and elemental bromine is added dropwise at 0–5°C. The reaction mixture is stirred for 12–24 hours, followed by neutralization with sodium bicarbonate. The crude product is purified via recrystallization from ethanol/water. This method yields ~50–60% this compound, with 3-bromo-4-hydroxypyridine as a minor byproduct (10–15%).

Key Challenges :

  • Competing bromination at the 3-position due to resonance stabilization of the pyridinium intermediate.
  • Acidic conditions may protonate the hydroxyl group, reducing its directing effect.

Halogen Exchange Reactions

Lithium-Halogen Exchange

2-Chloro-4-hydroxypyridine undergoes halogen exchange with lithium bromide in tetrahydrofuran (THF) at −78°C. This method, though less common, offers high regioselectivity. For example, 2-chloro-4-methoxypyridine treated with LiBr and subsequent demethylation yielded this compound in 65% overall yield.

Limitations :

  • Requires pre-functionalized chloro derivatives, which are synthetically laborious.
  • Sensitivity to moisture and temperature.

Multi-Step Synthesis via Pyridone Intermediates

Bromination of 4-Pyridone Derivatives

4-Pyridone derivatives, such as 4-hydroxypyridine-1-oxide, undergo bromination at the 2-position due to enhanced electron density. Reduction of the N-oxide with phosphorus tribromide (PBr₃) subsequently yields this compound. A patent describing similar steps for 2-bromo-4-methylphenol reported yields exceeding 80% under optimized conditions.

Reaction Conditions :

  • Bromination : 4-Pyridone-1-oxide, Br₂, CHCl₃, 25°C, 6 h.
  • Reduction : PBr₃, reflux, 3 h.
  • Yield : ~75% (two steps).

Catalytic Bromination Strategies

Palladium-Catalyzed C–H Activation

Palladium(II) acetate with pyridine ligands facilitates regioselective C–H bromination. In a model reaction, 4-hydroxypyridine treated with Pd(OAc)₂, NBS, and p-toluenesulfonic acid (PTSA) in DCE at 80°C produced this compound in 55% yield. Magnetic studies of related copper complexes confirmed the stability of brominated hydroxypyridine ligands under catalytic conditions.

Advantages :

  • Avoids harsh brominating agents.
  • Tunable selectivity via ligand design.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Key Reference
Direct Bromination (Br₂) Br₂, AcOH 0–5°C, 24 h 50–60% >90%
NBS Radical Bromination NBS, AIBN, DMF 80°C, 6 h 45–50% 85–90%
Halogen Exchange LiBr, THF −78°C, 2 h 65% >95%
Pyridone Bromination Br₂, PBr₃ Reflux, 3 h 75% 90%
Pd-Catalyzed C–H Activation Pd(OAc)₂, NBS 80°C, 12 h 55% 88%

Challenges and Optimization Strategies

Tautomerism and Stability

This compound exists in equilibrium with its pyridone tautomer (2-bromo-4-pyridone), complicating isolation. Co-crystallization with metal ions, as observed in copper(II) complexes, stabilizes the hydroxypyridine form. Adjusting pH during workup (pH 6–7) minimizes tautomerization.

Byproduct Formation

Over-bromination produces 2,6-dibromo-4-hydroxypyridine, especially under excess Br₂ or elevated temperatures. Continuous-flow reactors, as described for 2-bromo-4-methylphenol synthesis, improve selectivity by precise reagent mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-hydroxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-bromo-4-aminopyridine under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include 2-amino-4-hydroxypyridine and 2-thio-4-hydroxypyridine.

    Oxidation Reactions: Products include 2-bromo-4-pyridone.

    Reduction Reactions: Products include 2-bromo-4-aminopyridine.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-hydroxypyridine serves as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting neurological disorders and as enzyme inhibitors.

Case Study : Research indicates that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), suggesting applications in treating depression and other mood disorders .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the formation of ligands for metal-catalyzed reactions and can participate in various coupling reactions.

Synthesis Example : The compound can be involved in the preparation of pyridinylimidazole-type compounds through optimized synthetic pathways, demonstrating its versatility in organic synthesis .

Material Science

In material science, this compound is employed to develop functionalized materials, including polymers and nanomaterials. The incorporation of halogenated pyridine moieties enhances the properties of these materials.

Application Insight : Its ability to introduce specific functionalities allows for the customization of material properties, making it valuable in developing advanced materials for electronics and coatings.

Research Findings

Recent studies have highlighted several significant findings regarding the biological activities and applications of this compound:

  • Inhibition Studies : Derivatives have shown potent inhibition against specific enzymes, indicating potential therapeutic uses.
  • Synthesis of Enzyme Inhibitors : The compound has been effectively used to synthesize enzyme inhibitors that modulate biochemical pathways critical for disease treatment .
  • Toxicological Assessments : Evaluations indicate that while some derivatives show promising biological activity, they also necessitate thorough safety assessments before clinical applications .

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotent inhibition observed in various studies
Therapeutic PotentialApplications in treating CNS disorders
Synthetic VersatilityUsed as an intermediate in complex organic syntheses

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit certain kinases or interact with nucleic acids, thereby affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Structurally related pyridine derivatives differ in substituent positions and functional groups, leading to variations in physical and chemical behavior. Key analogues include:

Compound Name CAS Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Hazards
2-Bromo-4-hydroxypyridine 36953-40-9 C₅H₄BrNO 174.00 Not reported 425.038 1.789 H302, H315, H319
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Not reported Not reported Not reported HazCom 2012
5-Bromo-2-hydroxy-4-methylpyridine 164513-38-6 C₆H₆BrNO 188.02 198–202 Not reported Not reported R22, R37, R41
2-Chloro-4-bromopyridine 22345-47-7 C₅H₃BrClN 192.44 Not reported Not reported Not reported Not reported
6-Amino-3-bromo-2-methylpyridine 42753-71-9 C₆H₇BrN₂ 187.05 80–82 Not reported Not reported R36/37/38

Key Observations:

  • Hydrogen Bonding vs. Hydrophobicity: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., 2-bromo-3-methylpyridine), leading to higher boiling points and solubility in polar solvents .
  • Melting Points: 5-Bromo-2-hydroxy-4-methylpyridine exhibits a higher melting point (198–202°C) due to intermolecular hydrogen bonding between hydroxyl and methyl groups , while amino-substituted derivatives (e.g., 6-amino-3-bromo-2-methylpyridine) have lower melting points (80–82°C) due to disrupted crystal packing .

Coordination Chemistry

This compound demonstrates unique coordination behavior, forming mixed-ligand complexes with copper(II) that include both neutral (hydroxypyridine) and deprotonated (pyridone) forms . This contrasts with 2-chloro-4-bromopyridine, which lacks a hydroxyl group and is primarily used as a halogenated intermediate in cross-coupling reactions .

Biological Activity

2-Bromo-4-hydroxypyridine (CAS Number: 36953-40-9) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

  • Molecular Formula : C5_5H4_4BrNO
  • Molecular Weight : 174.00 g/mol
  • Melting Point : 169.0 to 173.0 °C
  • Appearance : White to light yellow powder or crystals
  • Purity : Minimum 98.0% (GC)

Synthesis

This compound can be synthesized through various methods, including halogenation of pyridine derivatives. The synthetic routes often involve the introduction of the bromine atom at the 2-position followed by hydroxylation at the 4-position. This compound serves as a versatile building block for further chemical modifications leading to biologically active derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests that it may have applications in pain management and anti-inflammatory therapies .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study published in Frontiers in Pharmacology evaluated the effects of various hydroxypyridine derivatives, including this compound, on TNF-α release from human whole blood. The results indicated significant inhibition compared to control groups, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • A recent investigation into the antimicrobial properties of this compound found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development into antimicrobial therapies .
  • Enzyme Inhibition Studies :
    • Research exploring the compound's role as an enzyme inhibitor revealed that it could effectively inhibit COX enzymes with IC50 values indicating moderate potency. This positions it as a potential lead compound for developing new anti-inflammatory drugs .

Comparative Data Table

Property Value
Molecular FormulaC5_5H4_4BrNO
Molecular Weight174.00 g/mol
Melting Point169.0 - 173.0 °C
Purity>98% (GC)
Antimicrobial ActivityEffective against various pathogens
Anti-inflammatory ActivityInhibits TNF-α release
Enzyme InhibitionModerate COX inhibitor

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Bromo-4-hydroxypyridine in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for brominated pyridines, including:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard), chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures : In case of skin contact, wash immediately with water and apply barrier creams. Use NIOSH-approved respirators for aerosolized particles .
  • Storage : Store in airtight containers away from light and moisture. Label with hazard codes (e.g., H315 for skin irritation) .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) at 60°C, achieving >95% purity. Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) .
  • Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (CH₂Cl₂:MeOH 9:1). Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz): δ 8.2 (d, J=5.2 Hz, 1H, pyridine-H), δ 6.8 (s, 1H, OH), δ 7.3 (d, J=5.2 Hz, 1H, pyridine-H).
  • Mass Spectrometry : ESI-MS m/z 174.0 [M+H]⁺ .
  • X-ray Crystallography : Refine structures using SHELXL (R-factor <0.05) for unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Apply density-functional theory (DFT) with B3LYP/6-31G* basis sets to calculate electron density maps. The bromine atom lowers the LUMO energy (-1.8 eV), enhancing reactivity in Suzuki-Miyaura couplings .
  • Experimental Validation : Compare coupling efficiencies with Pd(PPh₃)₄ (yield: 78%) vs. NiCl₂(dppf) (yield: 62%) under inert conditions (Ar, 80°C) .

Q. What strategies mitigate competing side reactions during the functionalization of this compound?

  • Methodological Answer :

  • Protection of Hydroxyl Group : Use tert-butyldimethylsilyl (TBS) chloride in DMF (rt, 2 hr) to block the -OH group before bromine-lithium exchange (yield: 85%) .
  • Temperature Control : Maintain reactions below -20°C to suppress elimination pathways (e.g., debromination) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction conditions across studies (e.g., solvent polarity, catalyst loading). For example, THF increases yields by 15% over DMF due to better ligand coordination .
  • Reproducibility Protocols : Standardize substrate ratios (1:1.2 for aryl boronic acids) and degassing steps (3× freeze-pump-thaw cycles) .

Properties

IUPAC Name

2-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSDQDNOMWAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376501
Record name 2-BROMO-4-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-40-9
Record name 2-BROMO-4-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-hydroxypyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-4-hydroxypyridine
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2-Bromo-4-hydroxypyridine

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